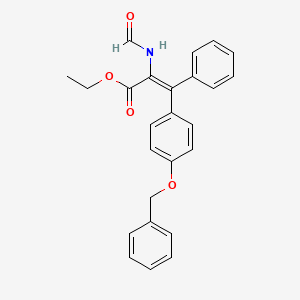
Ethyl (E)-3-(4-(benzyloxy)phenyl)-2-formamido-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is an organic compound with the molecular formula C24H21NO4 It is a derivative of acrylate, characterized by the presence of a benzyloxy group attached to a phenyl ring, a formamido group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding α,β-unsaturated ester.
Formamidation: The α,β-unsaturated ester is then reacted with formamide under acidic conditions to introduce the formamido group, yielding Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, while the benzyloxy and phenyl groups can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate can be compared with other similar compounds, such as:
Ethyl 3-[4-(Methoxy)phenyl]-2-formamido-3-phenylacrylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-[4-(Hydroxy)phenyl]-2-formamido-3-phenylacrylate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 3-[4-(Chloro)phenyl]-2-formamido-3-phenylacrylate: Features a chloro group instead of a benzyloxy group.
The uniqueness of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H23NO4 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
ethyl (E)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27)/b24-23+ |
Clave InChI |
QRZIKKXEGFALTE-WCWDXBQESA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC=O |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


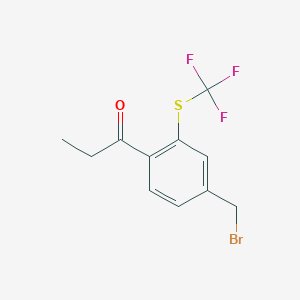
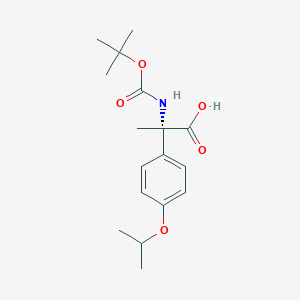

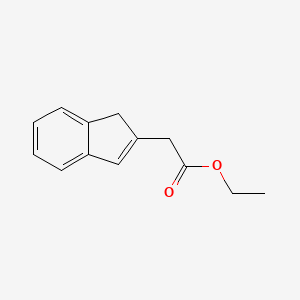

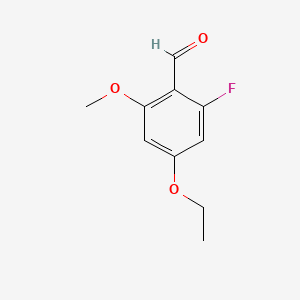
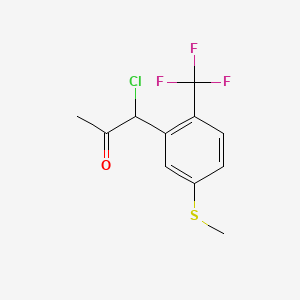
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
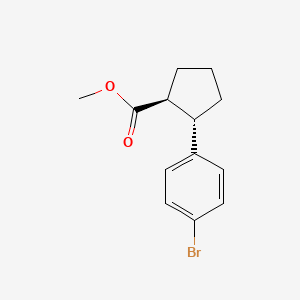
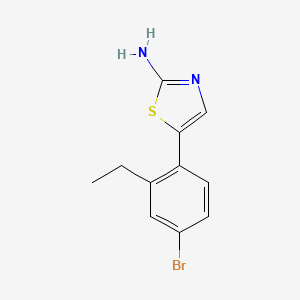

![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
